![molecular formula C14H10BrFO2 B1302593 3-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 844879-54-5](/img/structure/B1302593.png)
3-Bromo-3'-fluoro-4'-methoxybenzophenone
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Overview
Description
Scientific Research Applications
Photoreduction Studies
One of the key applications of benzophenone derivatives like 3-Bromo-3’-fluoro-4’-methoxybenzophenone is in the study of photoreduction processes . These compounds can undergo photoreduction to form substituted benzopinacols . The efficiency of this photoreduction process can be quantitatively studied using UV light and IR spectroscopy .
Synthesis of Other Compounds
Benzophenone derivatives are often used as intermediates in the synthesis of other complex organic compounds . For example, they can be used in Friedel-Crafts acylation reactions to synthesize other benzophenone derivatives .
Phosphorescence Studies
Benzophenones are well known for their phosphorescence, which has been studied at length at reduced temperature . In these studies, attempts are made to isolate individual molecules to study the phosphorescence at room temperature .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of fluorine in 3-Bromo-3’-fluoro-4’-methoxybenzophenone makes it a suitable compound for NMR spectroscopy studies . Three types of NMR analyses can be performed: 1HNMR, 13CNMR, and 9FNMR . These studies can provide valuable insights into the structure and properties of the compound .
Material Science
Benzophenone derivatives can also find applications in material science. For instance, they can be used in the development of polymers . However, the success of such applications can depend on the specific substituents present in the benzophenone derivative .
Mechanism of Action
Target of Action
Benzophenone derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Benzophenone derivatives can potentially influence a variety of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The compound’s molecular weight of 30913 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Benzophenone derivatives can have a wide range of effects depending on their specific structure and the biological targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-3’-fluoro-4’-methoxybenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with biological targets .
properties
IUPAC Name |
(3-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBZIQLOGYHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373671 |
Source
|
Record name | 3-Bromo-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-fluoro-4'-methoxybenzophenone | |
CAS RN |
844879-54-5 |
Source
|
Record name | (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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